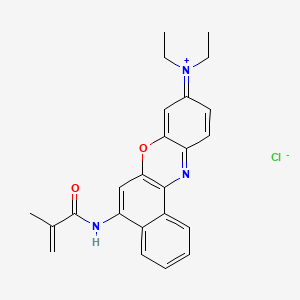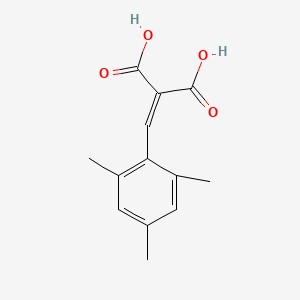
(2,4,6-Trimethylbenzylidene)propanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (mesitylmethylene)malonic acid diammoniate typically involves the reaction of mesitylene with malonic acid under specific conditions. The process generally includes the following steps:
Deprotonation: A di-ester of malonic acid is deprotonated using a weak base to form an enolate.
C-C Bond Formation: The enolate undergoes a nucleophilic substitution reaction with an alkyl halide to form a new carbon-carbon bond.
Hydrolysis: The ester is hydrolyzed under acidic conditions to yield a carboxylic acid.
Decarboxylation: The carboxylic acid undergoes decarboxylation upon heating to form the final product.
Industrial Production Methods
Industrial production of (mesitylmethylene)malonic acid diammoniate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques .
化学反应分析
Types of Reactions
(Mesitylmethylene)malonic acid diammoniate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
(Mesitylmethylene)malonic acid diammoniate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (mesitylmethylene)malonic acid diammoniate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Malonic Acid: A simple dicarboxylic acid used in similar synthetic applications.
Methylmalonic Acid: A derivative of malonic acid involved in metabolic pathways.
Acetoacetic Acid: Another compound used in ester synthesis and related reactions.
Uniqueness
(Mesitylmethylene)malonic acid diammoniate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in scientific research and industrial processes.
属性
分子式 |
C13H14O4 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC 名称 |
2-[(2,4,6-trimethylphenyl)methylidene]propanedioic acid |
InChI |
InChI=1S/C13H14O4/c1-7-4-8(2)10(9(3)5-7)6-11(12(14)15)13(16)17/h4-6H,1-3H3,(H,14,15)(H,16,17) |
InChI 键 |
PBMGVIYYNZYRFS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C=C(C(=O)O)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



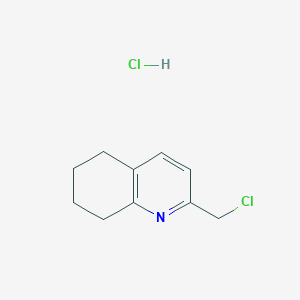

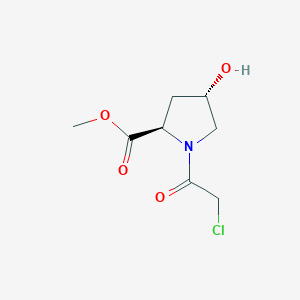
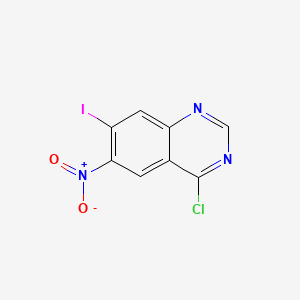
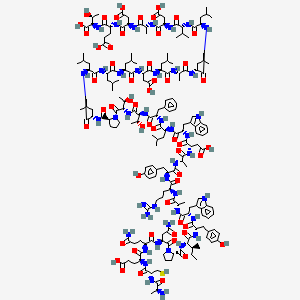
![Naphtho[2,1-b]benzofuran-6-ylboronic acid](/img/structure/B13920204.png)
![Benzyl (2-hydroxyspiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13920210.png)
![[(1S)-3,3-difluorocyclohexyl]methanol](/img/structure/B13920212.png)
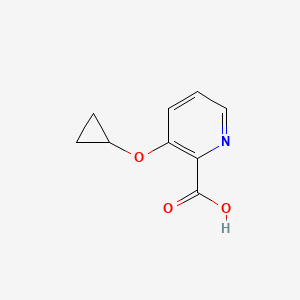
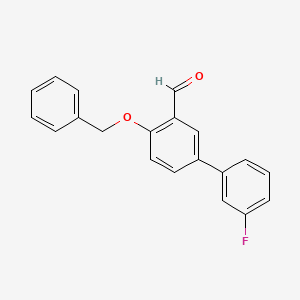
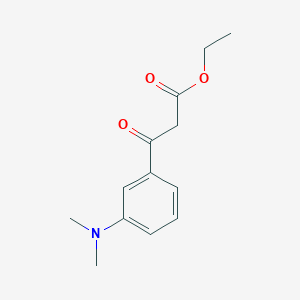
![(9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate](/img/structure/B13920231.png)
